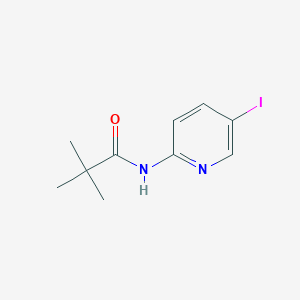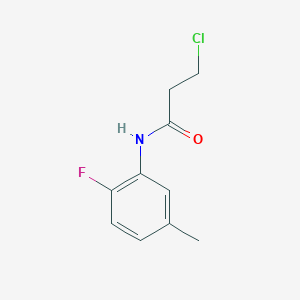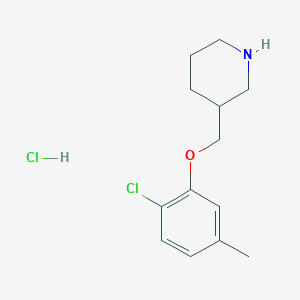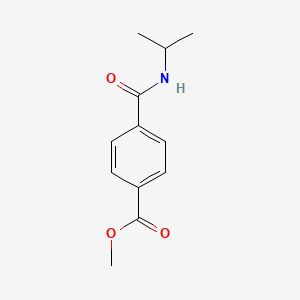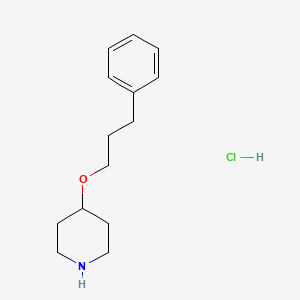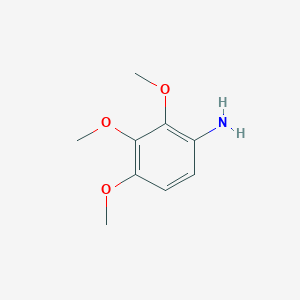
2,3,4-三甲氧基苯胺
描述
2,3,4-Trimethoxyaniline is a derivative of aniline . It is a tri-substituted aniline derivative with sympatholytic activity . It is used in the preparation of a novel class of anticancer agents .
Synthesis Analysis
The synthesis of 2,3,4-Trimethoxyaniline involves various methods . One method involves the catalytic reduction at room temperature of 3,4,5-trimethoxynitrobenzene in the presence of 5% palladium-on-charcoal .Molecular Structure Analysis
The molecular structure of 2,3,4-Trimethoxyaniline is represented by the linear formula (CH3O)3C6H2NH2 . It has a molecular weight of 183.20 .科学研究应用
2,3,4-三甲氧基苯胺:科学研究应用的全面分析
抗微管蛋白药物合成: 2,3,4-三甲氧基苯胺用于合成新型抗微管蛋白药物。 这些化合物在癌症研究中具有重要意义,因为它们通过与微管的秋水仙碱位点结合来抑制癌细胞生长,而微管位点对于细胞分裂至关重要 .
2. 生命科学研究中的生物材料 这种化合物在生命科学研究中用作生物材料或有机化合物。 它因其化学性质而被用于各种研究 .
3. 季铵醛亚胺衍生物的合成 研究人员利用 2,3,4-三甲氧基苯胺合成了新型季铵醛亚胺。 这些衍生物在药物化学和材料科学方面具有潜在应用 .
2-酰基-3-苯氨基-1,4-萘醌的合成: 在有机化学中,2,3,4-三甲氧基苯胺用于合成 2-酰基-3-苯氨基-1,4-萘醌。 这些化合物具有多种应用,包括研究它们对癌细胞的细胞毒性行为 .
X 射线晶体学研究: 该化合物已用于 X 射线晶体学研究,以了解某些衍生物的结构和性质,这些性质可能对药物设计和开发有影响 .
有机合成与化学研究: 2,3,4-三甲氧基苯胺作为一种用途广泛的有机化合物,因其反应性和结构特征而在有机合成和化学研究中得到广泛应用 .
安全和危害
2,3,4-Trimethoxyaniline is considered hazardous. It can cause skin irritation and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, such as 2,3,4-trimethoxyaniline, have been found to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting various proteins like tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds interact with their targets and cause changes that lead to their bioactivity . For instance, in the case of anti-cancer effects, these compounds inhibit the function of proteins like tubulin and Hsp90, disrupting the normal functioning of cancer cells .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biological activities, suggesting that they likely interact with multiple biochemical pathways .
Pharmacokinetics
It has been suggested that compounds with a tmp group have high gastrointestinal (gi) absorption and are blood-brain barrier (bbb) permeant . The lipophilicity of these compounds, as indicated by Log Po/w values, can also influence their absorption and distribution .
Result of Action
Tmp-bearing compounds have demonstrated significant efficacy against various diseases, indicating their potential as therapeutic agents . For example, they have shown anti-cancer effects by inhibiting the function of various proteins in cancer cells .
生化分析
Biochemical Properties
2,3,4-Trimethoxyaniline plays a significant role in biochemical reactions, particularly in the inhibition of tubulin polymerization. This compound interacts with tubulin, a protein that is essential for cell division, by binding to its active sites and preventing polymerization. This interaction disrupts the formation of microtubules, which are crucial for mitosis, thereby exhibiting antiproliferative activity . Additionally, 2,3,4-Trimethoxyaniline has been shown to interact with various enzymes involved in metabolic pathways, influencing their activity and stability.
Cellular Effects
2,3,4-Trimethoxyaniline affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . It also affects the expression of genes involved in cell proliferation and survival, thereby altering cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of 2,3,4-Trimethoxyaniline involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to tubulin, inhibiting its polymerization and leading to the disruption of microtubule formation . This inhibition results in cell cycle arrest and apoptosis in cancer cells. Additionally, 2,3,4-Trimethoxyaniline can modulate the activity of various enzymes, affecting metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4-Trimethoxyaniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,3,4-Trimethoxyaniline remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2,3,4-Trimethoxyaniline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits cell proliferation. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage is required to achieve the desired antiproliferative activity without causing significant toxicity.
Metabolic Pathways
2,3,4-Trimethoxyaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby affecting overall metabolic processes . Its interactions with metabolic enzymes can lead to changes in metabolite levels and alterations in cellular metabolism.
Transport and Distribution
The transport and distribution of 2,3,4-Trimethoxyaniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects . The localization and accumulation of 2,3,4-Trimethoxyaniline within cells can influence its activity and function.
Subcellular Localization
2,3,4-Trimethoxyaniline exhibits specific subcellular localization, which affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
2,3,4-trimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRARCMOGDHJTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572939 | |
| Record name | 2,3,4-Trimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50625-48-4 | |
| Record name | 2,3,4-Trimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




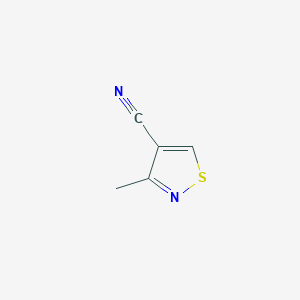
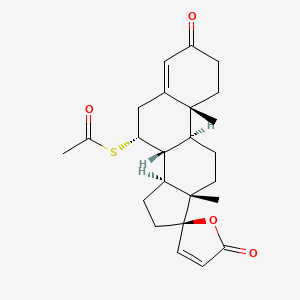
![2-Chlorobenzo[d]thiazol-6-ol](/img/structure/B1356116.png)
![Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1356118.png)


![[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1356123.png)

